N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine

Description

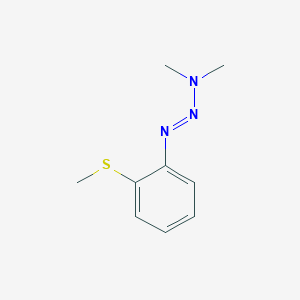

N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine is a tertiary amine featuring a diazenyl (N=N) group and a 2-methylsulfanylphenyl substituent.

Properties

CAS No. |

52416-13-4 |

|---|---|

Molecular Formula |

C9H13N3S |

Molecular Weight |

195.29 g/mol |

IUPAC Name |

N-methyl-N-[(2-methylsulfanylphenyl)diazenyl]methanamine |

InChI |

InChI=1S/C9H13N3S/c1-12(2)11-10-8-6-4-5-7-9(8)13-3/h4-7H,1-3H3 |

InChI Key |

UFRJQQGTZDMAMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)N=NC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines. One common method includes:

Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with N-methylmethanamine in the presence of a base such as sodium acetate to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the diazenyl group to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the methylsulfanyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

Biological Activity

N-Methyl-N-(2-methylsulfanylphenyl)diazenyl-methanamine is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound has a unique chemical structure characterized by the presence of a diazenyl group, which is known for its reactivity and potential biological effects. The molecular formula is C₉H₁₂N₄S, and it features a methylsulfanyl group that may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₄S |

| Molecular Weight | 196.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds containing diazenyl groups can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The exact mechanisms often involve the generation of reactive nitrogen species (RNS) that can interact with cellular components, leading to altered signaling pathways or direct cytotoxic effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Hepatocarcinoma (Huh7) : The compound showed an IC50 value of approximately 25 µM, indicating effective inhibition of cell proliferation.

- Adenocarcinoma (HCT-8) : Similar results were observed, with IC50 values around 30 µM.

- Acute Myeloid Leukemia (THP-1) : The compound also displayed cytotoxicity with an IC50 value of 28 µM.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 | 25 |

| HCT-8 | 30 |

| THP-1 | 28 |

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity. In vitro studies against various viruses, including coronaviruses and flaviviruses, revealed:

- EC50 values ranging from 50 µM to 100 µM depending on the viral strain.

- Selectivity indices (SI) indicating favorable therapeutic windows.

Table 3: Antiviral Activity Overview

| Virus | EC50 (µM) | SI |

|---|---|---|

| Human Coronavirus (HCoV) | 75 | >5 |

| Dengue Virus | 60 | >4 |

| Pseudotyped HIV-1 | 80 | >3 |

Study on Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its effect on cholinesterase enzymes, which are critical in neurodegenerative diseases. A study evaluated the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

- This compound exhibited an IC50 value of 10 µM for BuChE inhibition, indicating a strong potential for treating conditions like Alzheimer's disease.

Table 4: Cholinesterase Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | >100 |

| Butyrylcholinesterase | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.